molecular formula C12H11ClN4OS B13724991 2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine

2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine

Cat. No.: B13724991
M. Wt: 294.76 g/mol
InChI Key: YMFDDZDZZYPTQI-UHFFFAOYSA-N
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Description

2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine is a heterocyclic compound that features a unique combination of chloro, methoxyethyl, pyrazolyl, and thienopyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thienopyrimidine core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the pyrazolyl moiety: This step often involves coupling reactions using pyrazole derivatives and suitable coupling agents.

    Addition of the methoxyethyl group: This can be done through alkylation reactions using methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding thiols.

    Coupling reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium amide or thiourea under basic conditions.

    Oxidation reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted thienopyrimidines, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.

    Chemical Biology: Utilized in the design of chemical probes for target identification and validation.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and bioavailability, while the pyrazolyl and thienopyrimidine moieties contribute to its biological activity.

Properties

Molecular Formula

C12H11ClN4OS

Molecular Weight

294.76 g/mol

IUPAC Name

2-chloro-4-[1-(2-methoxyethyl)pyrazol-4-yl]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C12H11ClN4OS/c1-18-4-3-17-7-8(6-14-17)10-11-9(2-5-19-11)15-12(13)16-10/h2,5-7H,3-4H2,1H3

InChI Key

YMFDDZDZZYPTQI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=N1)C2=NC(=NC3=C2SC=C3)Cl

Origin of Product

United States

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